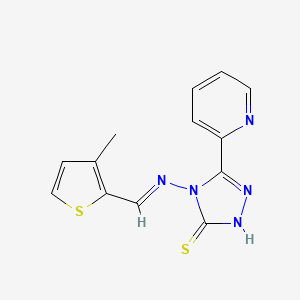![molecular formula C23H21ClN2O3 B12023159 4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide](/img/structure/B12023159.png)
4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide is an organic compound with a complex structure that includes aromatic rings, ether, and amide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Methoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with methanol in the presence of a base to form 4-chlorophenyl methoxy.
Formation of the Benzamide Intermediate: The next step involves the reaction of 4-chlorophenyl methoxy with benzoyl chloride to form 4-[(4-chlorophenyl)methoxy]benzamide.
Formation of the Final Compound: The final step involves the condensation of 4-[(4-chlorophenyl)methoxy]benzamide with 4-ethoxybenzaldehyde in the presence of a suitable catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield amines or alcohols, and substitution may yield various substituted aromatic compounds.
科学研究应用
4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.
相似化合物的比较
Similar Compounds
4-chlorophenyl methoxy: A precursor in the synthesis of the target compound.
4-ethoxybenzaldehyde: Another precursor used in the final condensation step.
Benzamides: A class of compounds with similar structural features and potential biological activities.
Uniqueness
4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
属性
分子式 |
C23H21ClN2O3 |
|---|---|
分子量 |
408.9 g/mol |
IUPAC 名称 |
4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H21ClN2O3/c1-2-28-21-11-5-17(6-12-21)15-25-26-23(27)19-7-13-22(14-8-19)29-16-18-3-9-20(24)10-4-18/h3-15H,2,16H2,1H3,(H,26,27)/b25-15+ |
InChI 键 |
IVGGBZZGLQIBNL-MFKUBSTISA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
规范 SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide](/img/structure/B12023079.png)
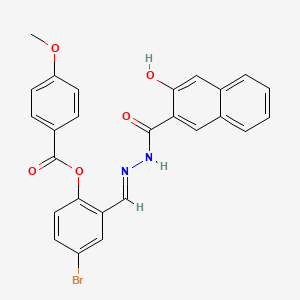
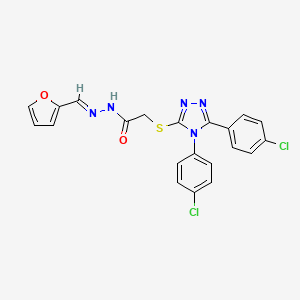
![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12023093.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12023095.png)
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12023108.png)
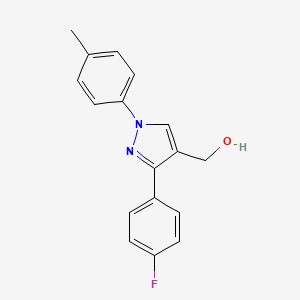
![(3Z)-5-bromo-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12023117.png)
![(3Z)-5-bromo-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12023119.png)
![4-[3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]phenyl ethyl ether](/img/structure/B12023134.png)
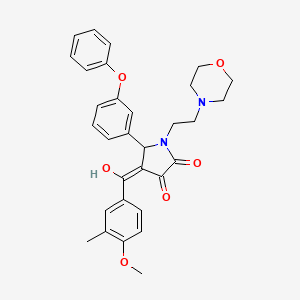
![2-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12023145.png)

